molecular formula C25H29N5O4 B3001004 (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 898406-25-2

(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Katalognummer: B3001004
CAS-Nummer: 898406-25-2
Molekulargewicht: 463.538
InChI-Schlüssel: BYEFIFXWPRMBPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound includes a benzylamino group attached to a pyridazin-3-yl ring, which is further connected to a piperazin-1-yl ring. This structure is then linked to a trimethoxyphenyl group through a methanone bridge.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, compounds with similar structures have been studied for their reactivity .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 463.538. Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved sources .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds structurally related to (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone have been studied for their antimicrobial properties. For instance, similar compounds have demonstrated variable and modest activity against certain strains of bacteria and fungi, underscoring their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

Several derivatives of the compound have shown promise in anticancer research. For example, specific conjugates related to this compound have been evaluated for their antiproliferative activity on various human cancer cell lines, such as prostate, lung, and breast cancer cells. Some of these derivatives have exhibited significant cytotoxicity, indicating their potential use in cancer treatment (Mullagiri et al., 2018). Additionally, compounds with similar structures have been explored for their ability to activate p53 in cervical cancer cells, which may lead to the development of new therapeutic strategies for cancers with low levels of p53 (Kamal et al., 2012).

Antituberculosis Studies

Research into similar compounds has also included antituberculosis studies. For example, certain derivatives have shown noteworthy antituberculosis activity, highlighting their potential in the treatment of tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Neuroprotective Activity

Compounds with a structure similar to this compound have been explored for their neuroprotective activity. For instance, related compounds have been effective in preventing ATP level drops caused by hypoxia in astrocytes and have shown potential as neuroprotective agents in brain damage models (Largeron et al., 2001).

Analgesic and Anti-inflammatory Activity

Additionally, some derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, displaying promising results in in vivo tests and suggesting potential for use in pain and inflammation management (Duendar et al., 2007).

Eigenschaften

IUPAC Name

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-32-20-15-19(16-21(33-2)24(20)34-3)25(31)30-13-11-29(12-14-30)23-10-9-22(27-28-23)26-17-18-7-5-4-6-8-18/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEFIFXWPRMBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.